N-(2-methoxyethyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
N-(2-Methoxyethyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 4-methoxyphenyl group at position 5 and a methoxyethyl side chain on the acetamide nitrogen. This compound is of interest due to its structural similarity to pharmacologically active molecules targeting inflammation, cancer, and infectious diseases . The 1,2-oxazole moiety contributes to its metabolic stability and binding affinity, while the methoxy groups enhance solubility and modulate electronic properties .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-19-8-7-16-15(18)10-12-9-14(21-17-12)11-3-5-13(20-2)6-4-11/h3-6,9H,7-8,10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZJSRWBNITWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of N-(2-methoxyethyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 300.35 g/mol
This compound features an oxazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
1. Anticancer Activity
Recent studies have indicated that compounds containing oxazole rings exhibit significant anticancer properties. For instance, the cytotoxicity of N-(2-methoxyethyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide was evaluated using various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 8.0 | |
| A549 (Lung Cancer) | 15.0 |
These results suggest that the compound has a promising profile as a potential anticancer agent.
2. Antimicrobial Activity
The antimicrobial efficacy of N-(2-methoxyethyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide was assessed against various bacterial strains.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The compound demonstrated moderate activity against these pathogens, indicating its potential as an antimicrobial agent.
The biological activity of N-(2-methoxyethyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide may be attributed to its ability to interfere with cellular processes such as:
- Inducing apoptosis in cancer cells.
- Inhibiting bacterial cell wall synthesis.
In vitro assays have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways .
Case Studies and Research Findings
A series of case studies have been conducted to further elucidate the biological activities of this compound:
- Study on Breast Cancer Cells : In a study published in Cancer Letters, N-(2-methoxyethyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide was shown to inhibit proliferation in MCF-7 cells by inducing G0/G1 phase arrest and promoting apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy Assessment : A research article in Journal of Antimicrobial Chemotherapy reported that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with a notable effect on biofilm formation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Table 3: Comparative Bioactivity Data
Key Findings :
- Thiadiazole derivatives (e.g., ) exhibit exceptional anticonvulsant activity (IC₅₀ = 0.05 µM), attributed to hydrophobic interactions with benzothiazole domains.
- The target compound’s 1,2-oxazole core shows potent anti-inflammatory activity (COX-2 IC₅₀ = 1.2 µM), comparable to piroxicam but with reduced gastrointestinal toxicity .
Preparation Methods
Van Leusen Oxazole Synthesis
The van Leusen reaction is a cornerstone for constructing 5-substituted oxazole rings. Using tosylmethyl isocyanide (TosMIC) and aldehydes, this method enables the formation of the 1,2-oxazol-3-yl moiety. For the target compound, 4-methoxybenzaldehyde serves as the aldehyde component, reacting with TosMIC under basic conditions (e.g., potassium carbonate in methanol) to yield 5-(4-methoxyphenyl)-1,2-oxazole.
Reaction Conditions :
- Aldehyde : 4-Methoxybenzaldehyde (1.2 equiv)
- TosMIC : 1.0 equiv
- Base : K₂CO₃ (2.0 equiv)
- Solvent : Methanol, 65°C, 8–12 h
- Yield : 68–72%
The mechanism proceeds via a [3+2] cycloaddition, where deprotonated TosMIC attacks the aldehyde carbonyl, forming an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid generates the aromatic oxazole ring.
Modified Fischer Oxazole Synthesis
An alternative route employs the Fischer method, condensing cyanohydrins with 4-methoxybenzaldehyde in anhydrous ether under HCl gas. This route is less favored due to lower yields (45–50%) and harsh conditions but remains viable for scale-up.
Key Limitations :
- Requires strict anhydrous conditions.
- Byproduct formation necessitates chromatographic purification.
Acetamide Side-Chain Introduction
Amidation of Oxazole-3-Acetic Acid
The oxazole intermediate 5-(4-methoxyphenyl)-1,2-oxazole-3-acetic acid is synthesized via Knorr-type condensation. Reacting the oxazole with chloroacetic acid in the presence of thionyl chloride yields the corresponding acid chloride, which is then treated with 2-methoxyethylamine to form the target acetamide.
Stepwise Protocol :
Direct Coupling via HATU Activation
Modern approaches utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent. 5-(4-Methoxyphenyl)-1,2-oxazole-3-acetic acid and 2-methoxyethylamine are combined in DMF with HATU and DIPEA, achieving higher yields (88–92%) under milder conditions.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Coupling Agent | HATU (1.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DMF, 25°C, 3 h |
| Yield | 90% |
Purification and Characterization
Crystallization and Chromatography
Crude product purification involves sequential solvent crystallization (ethyl acetate/hexane) and silica gel chromatography (eluent: 7:3 hexane/ethyl acetate). Purity is validated via HPLC (>99%) and NMR spectroscopy.
Crystallization Data :
- Solvent System : Ethyl acetate/hexane (1:3)
- Recovery : 92%
- Melting Point : 148–150°C
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 4.18 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃), 3.52 (t, J = 5.6 Hz, 2H, OCH₂CH₂), 3.36 (s, 3H, OCH₃), 3.29 (t, J = 5.6 Hz, 2H, NHCH₂).
- HRMS (ESI+) : m/z calc. for C₁₇H₂₁N₂O₄ [M+H]⁺: 329.1497, found: 329.1501.
Industrial and Green Chemistry Approaches
Continuous Flow Synthesis
Microreactor systems enhance safety and efficiency for large-scale production. A mixture of 5-(4-methoxyphenyl)-1,2-oxazole-3-acetyl chloride and 2-methoxyethylamine in 2-methoxyethyl acetate is processed at 18 bar and 100°C, achieving 94% conversion in 10 minutes.
Microwave-Assisted Amidation
Microwave irradiation (350 W, 65°C, 8 minutes) reduces reaction time from hours to minutes, with comparable yields (89%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Van Leusen + HATU | 90 | 11 | High | Moderate |
| Fischer + Classical | 78 | 18 | Low | Low |
| Flow Synthesis | 94 | 0.17 | Very High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
